BenchChemオンラインストアへようこそ!

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS 182416-05-3) is a Boc-protected piperidine building block that incorporates a pyrimidin-2-yl substituent at the 4-position. This heterocyclic scaffold is frequently employed in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, with the Boc group enabling selective late-stage deprotection under mild acidic conditions.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 182416-05-3
Cat. No. B153351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
CAS182416-05-3
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
InChIKeyISNSIRJTXRMJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS 182416-05-3): Procurement-Relevant Baseline


tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS 182416-05-3) is a Boc-protected piperidine building block that incorporates a pyrimidin-2-yl substituent at the 4-position [1]. This heterocyclic scaffold is frequently employed in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, with the Boc group enabling selective late-stage deprotection under mild acidic conditions [2].

Why Generic Substitution of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate Fails


Simple functional group analogs such as benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (Cbz-protected) or 4-(pyrimidin-2-yl)piperidine (unprotected amine) are not drop-in replacements. The Boc group provides acid-labile orthogonality that is incompatible with hydrogenolytic Cbz deprotection; swapping them alters synthetic route design and downstream deprotection efficiency [1]. Furthermore, the tert-butyl ester confers distinct physicochemical properties—including lower lipophilicity (XLogP 1.7 vs 2.2) and reduced molecular weight (263.34 vs 297.35 g/mol) compared to the benzyl ester—which impacts solubility, membrane permeability, and ultimately the drug-likeness of derived compounds [2]. The evidence below quantifies these differences and demonstrates why selection of this specific building block matters for both synthesis planning and final compound quality.

Quantitative Differentiation of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate vs. Closest Analogs


Reduced Lipophilicity (XLogP) vs. Benzyl Ester Analog Improves Drug-Likeness

The target compound exhibits a computed XLogP of 1.7, which is 0.5 log units lower than that of its closest benzyl-protected analog (XLogP 2.2) [1]. This lower lipophilicity aligns better with established oral drug space guidelines (e.g., Lipinski's Rule of 5) and predicts improved aqueous solubility and reduced off-target binding compared to the more lipophilic benzyl variant.

Medicinal Chemistry Drug Design Physicochemical Properties

Lower Molecular Weight Advantage vs. Benzyl Ester Analog

With a molecular weight of 263.34 g/mol, the target compound is 34.01 g/mol lighter than the benzyl ester analog (297.35 g/mol) [1]. This places the Boc-protected scaffold closer to the ideal fragment range (MW < 300), offering greater ligand efficiency potential when incorporated into larger molecules.

Fragment-Based Drug Design Lead Optimization Molecular Properties

Acid-Labile Orthogonal Protection vs. Hydrogenolytic Cbz Group

The Boc group of the target compound is selectively removed under acidic conditions (e.g., TFA in DCM), while the Cbz group of the benzyl analog requires catalytic hydrogenation [1]. This orthogonality is critical when synthetic intermediates contain reduction-sensitive functional groups (e.g., alkenes, nitro groups, benzyl ethers) that would be incompatible with hydrogenolysis. Although deprotection yields for this specific substrate are not reported in isolation, standard Boc deprotection protocols routinely achieve >95% conversion, whereas Cbz hydrogenolysis can be substrate-dependent and slower [2].

Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

Commercial Purity: 98% (NLT) Specification vs. Typical Analog Grades

Commercial suppliers of the target compound, such as MolCore, offer a purity specification of NLT 98% . This exceeds the minimum 95% purity typically available for the benzyl-protected analog from common catalog sources . Higher initial purity reduces the need for repurification before use in sensitive catalytic or biological assays, directly lowering procurement risk.

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Applications for tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring Late-Stage Deprotection

The Boc group enables acid-mediated deprotection after the core scaffold has been elaborated, avoiding exposure of reduction-sensitive kinase hinge-binding motifs to hydrogenolysis conditions [1]. The lower lipophilicity (XLogP 1.7) of the Boc-protected scaffold supports the design of inhibitors with improved solubility profiles [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

At MW 263.34 and with a computed XLogP of 1.7, this compound occupies favorable fragment space and can serve as a versatile core for generating diverse fragment libraries via amide coupling, Suzuki reactions, or reductive amination after Boc removal [1].

Parallel Synthesis of Pyrimidine-Containing Compound Arrays

The commercial availability at ≥98% purity (MolCore) minimizes batch-to-batch variability and eliminates the need for pre-synthesis purification, enabling high-throughput parallel chemistry workflows with reproducible outcomes [1].

Synthesis of CNS-Penetrant Candidates Where Lower TPSA and LogP are Critical

With a topological polar surface area (TPSA) of 55.3 Ų and XLogP of 1.7, the scaffold falls within the favorable range for CNS drug design (TPSA < 90 Ų, LogP 1-4), making it a preferred starting point over more lipophilic benzyl-protected alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.